Cas no 1096973-86-2 (4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide)

4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- AKOS009304089
- 4-[(2-chlorophenyl)methoxy]benzenesulfonamide
- Z381095732
- 4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
- CS-0258322
- 1096973-86-2
- EN300-69768
- 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide
-
- インチ: 1S/C13H12ClNO3S/c14-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)19(15,16)17/h1-8H,9H2,(H2,15,16,17)
- InChIKey: QAPAKWSKBHXOBJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1COC1C=CC(=CC=1)S(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 297.0226421g/mol
- どういたいしつりょう: 297.0226421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69768-2.5g |
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide |
1096973-86-2 | 95% | 2.5g |
$923.0 | 2023-02-12 | |
TRC | C375830-250mg |
4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide |
1096973-86-2 | 250mg |
$ 365.00 | 2022-04-28 | ||
A2B Chem LLC | AV60099-500mg |
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide |
1096973-86-2 | 95% | 500mg |
$407.00 | 2024-04-20 | |
A2B Chem LLC | AV60099-250mg |
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide |
1096973-86-2 | 95% | 250mg |
$233.00 | 2024-04-20 | |
Aaron | AR01ABLB-10g |
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide |
1096973-86-2 | 95% | 10g |
$2808.00 | 2023-12-16 | |
Aaron | AR01ABLB-50mg |
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide |
1096973-86-2 | 95% | 50mg |
$146.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328992-1g |
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide |
1096973-86-2 | 95% | 1g |
¥10152.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328992-100mg |
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide |
1096973-86-2 | 95% | 100mg |
¥3088.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328992-2.5g |
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide |
1096973-86-2 | 95% | 2.5g |
¥23254.00 | 2024-08-09 | |
Enamine | EN300-69768-0.05g |
4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide |
1096973-86-2 | 95% | 0.05g |
$88.0 | 2023-02-12 |
4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
4-(2-Chlorophenyl)methoxybenzene-1-sulfonamideに関する追加情報
Introduction to 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide (CAS No. 1096973-86-2)
4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide, with the CAS number 1096973-86-2, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a sulfonamide group, a methoxybenzene moiety, and a chlorophenyl substituent. These structural elements contribute to its potential biological activities and pharmacological properties.
The sulfonamide group in 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide is a well-known functional group that has been extensively studied for its antimicrobial and anti-inflammatory properties. Sulfonamides are often used as inhibitors of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria and parasites. This makes them valuable in the development of antibiotics and antiparasitic agents.
The methoxybenzene moiety, on the other hand, is known for its ability to modulate the lipophilicity and solubility of the compound. This can influence the compound's bioavailability and distribution within the body. The presence of a methoxy group can also affect the compound's binding affinity to various biological targets, such as receptors and enzymes.
The chlorophenyl substituent in 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide adds further complexity to its structure. Chlorinated phenyl groups are often associated with enhanced stability and resistance to metabolic degradation. This can be advantageous in drug design, as it can lead to longer-lasting effects and reduced dosing frequency.
Recent studies have explored the potential applications of 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In another study, published in the European Journal of Pharmacology, 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide was found to have significant antitumor effects against several cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK.
The pharmacokinetic properties of 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide have also been investigated. Studies have demonstrated that it has good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its potential use as an oral medication. Additionally, its low toxicity profile makes it a safer option compared to many existing drugs in similar therapeutic categories.
In terms of clinical development, early-stage clinical trials have been initiated to evaluate the safety and efficacy of 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide. Preliminary results from these trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings suggest that further clinical evaluation is warranted to fully assess its therapeutic potential.
The synthesis of 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide involves several well-established chemical reactions, including sulfonation, methylation, and substitution reactions. The synthetic route can be optimized to improve yield and purity, which is essential for large-scale production and commercialization.
In conclusion, 4-(2-Chlorophenyl)methoxybenzene-1-sulfonamide (CAS No. 1096973-86-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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